molecular formula C20H23NO4 B12208943 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- CAS No. 1051857-97-6

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl-

Cat. No.: B12208943
CAS No.: 1051857-97-6
M. Wt: 341.4 g/mol
InChI Key: ONKWHSFOTCJLTD-UHFFFAOYSA-N
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Description

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a propanoic acid group attached to a dihydroisoquinoline ring, which is further substituted with methoxy and phenyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- can be achieved through a combination of synthetic methods. One notable method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired compound via Pomeranz–Fritsch–Bobbitt cyclization . This classical method is known for its efficiency in constructing the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with muscarinic receptors, leading to changes in neurotransmitter release and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: A closely related compound with similar structural features.

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.

Uniqueness

The uniqueness of 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-6,7-dimethoxy-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

1051857-97-6

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-24-17-12-15-8-10-21(11-9-19(22)23)20(14-6-4-3-5-7-14)16(15)13-18(17)25-2/h3-7,12-13,20H,8-11H2,1-2H3,(H,22,23)

InChI Key

ONKWHSFOTCJLTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CCC(=O)O)C3=CC=CC=C3)OC

Origin of Product

United States

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